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Compound of Interest

Compound Name: 3-Chloro-5-fluorophenethyl alcohol

CAS No.: 842123-84-6

Cat. No.: B3038262 Get Quote

Advanced Application Note: 3-Chloro-5-
fluorophenethyl Alcohol
Strategic Utilization in Fragment-Based Drug Discovery (FBDD)

Executive Summary
3-Chloro-5-fluorophenethyl alcohol (CAS: 842123-84-6) is a high-value disubstituted

benzene scaffold used primarily as a linker fragment in the synthesis of kinase inhibitors,

GPCR ligands, and CNS-active agents. Unlike its non-halogenated analogs, this intermediate

offers a dual-advantage: the fluorine atom (C5) modulates pKa and metabolic stability by

blocking oxidative "soft spots," while the chlorine atom (C3) provides a lipophilic anchor for

hydrophobic pocket filling in protein targets.

This guide details the strategic rationale for selecting this moiety and provides validated

protocols for its activation and coupling in pharmaceutical workflows.
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Property Value Notes

IUPAC Name
2-(3-Chloro-5-

fluorophenyl)ethanol

Distinct from benzyl alcohol

homologs.[1][2][3]

CAS Number 842123-84-6
Verify against CAS 79944-64-2

(Benzyl analog).

Molecular Formula

Molecular Weight 174.60 g/mol

Appearance Colorless to pale yellow liquid Viscous; hygroscopic.

Boiling Point ~235°C (Predicted)
High vacuum distillation

recommended.

Solubility DCM, THF, Ethyl Acetate Limited water solubility.

Mechanism of Action in Drug Design
The 3-Cl, 5-F substitution pattern is not arbitrary. It is a calculated medicinal chemistry tactic

known as "Metabolic Blocking."

Oxidative Resistance: Cytochrome P450 enzymes typically attack electron-rich aromatic

rings. The electronegative Fluorine and Chlorine atoms deactivate the ring, increasing the

half-life (

) of the final drug candidate.

Conformational Locking: The steric bulk of the Chlorine atom (Van der Waals radius ~1.75 Å)

restricts rotation when the phenethyl chain is bound, reducing the entropic penalty of binding

to the target enzyme.

Linker Function: The ethyl alcohol tail serves as a flexible "spacer" (approx 2.5 Å) that allows

the aromatic head to sit in a hydrophobic pocket while the alcohol (converted to amine/ether)

interacts with polar residues.
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The following diagram illustrates the standard pharmaceutical workflow for converting this

alcohol into a bioactive core, specifically highlighting the divergence between alkylation and

direct coupling strategies.

3-Chloro-5-fluorophenethyl
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Activation Step
(Conversion to Leaving Group)Decision Point

Route C: Mitsunobu
(DEAD, PPh3, Nucleophile)

 Direct Coupling

Route A: Mesylation
(MsCl, Et3N)

Route B: Appel Reaction
(CBr4, PPh3)

Mesylate Intermediate
(Unstable, use immediately)

Alkyl Bromide
(Storable Intermediate)

Target API Core
(N-Alkylated Heterocycle)

 + Amine/Heterocycle

 + Amine/Heterocycle

Click to download full resolution via product page

Caption: Decision tree for functionalizing 3-Chloro-5-fluorophenethyl alcohol. Route A is

preferred for kinetics; Route B for scale-up stability.

Experimental Protocols
Protocol A: Activation via Mesylation (In Situ)
Context: This protocol converts the hydroxyl group into a methanesulfonate (mesylate), a

potent leaving group. This is preferred when the next step involves a weak nucleophile (e.g., an

aniline or indole).

Reagents:

Substrate: 3-Chloro-5-fluorophenethyl alcohol (1.0 eq)

Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

Base: Triethylamine (

) or DIPEA (1.5 eq)

Solvent: Anhydrous Dichloromethane (DCM)
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Step-by-Step Methodology:

Preparation: Charge an oven-dried round-bottom flask with the alcohol substrate and

anhydrous DCM (concentration ~0.2 M) under an inert Nitrogen (

) atmosphere.

Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Temperature control

prevents elimination of the alcohol to the styrene side-product.

Base Addition: Add

dropwise. Stir for 10 minutes.

Activation: Add MsCl dropwise via syringe over 15 minutes. The reaction is exothermic;

maintain internal temp < 5°C.

Monitoring: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC

(Hexane:EtOAc 3:1). The alcohol (

) should disappear, replaced by the mesylate (

).

Workup: Quench with saturated

. Extract with DCM (

). Wash organics with brine, dry over

.[3]

Utilization: Concentrate in vacuo at < 30°C. Do not store the mesylate for long periods;

proceed immediately to the coupling step (Protocol B).

Protocol B: N-Alkylation of Heterocycles (API Synthesis)
Context: Attaching the phenethyl tail to a pharmacophore (e.g., Piperazine, Pyrrole, or PRMT5

inhibitor core).
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Reagents:

Electrophile: Mesylate from Protocol A (1.0 eq)

Nucleophile: Target Heterocycle (e.g., N-Boc-piperazine) (1.1 eq)

Base:

(3.0 eq) or

(for lower reactivity amines)

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

Slurry Formation: In a reaction vial, suspend the Nucleophile and Base in MeCN.

Addition: Add the crude Mesylate (dissolved in minimal MeCN) to the slurry.

Thermal Cycle: Heat the mixture to 60–80°C for 4–12 hours.

Note: If using DMF, wash thoroughly during workup to remove solvent, as residual DMF

can interfere with biological assays.

Validation: Monitor by LC-MS. Look for the mass shift:

Da (Mass of phenethyl fragment - leaving group).

Purification: Filter off inorganic salts. Concentrate filtrate. Purify via Flash Column

Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Quality Control & Characterization
To ensure the integrity of the intermediate before committing to expensive API synthesis,

validate using the following parameters:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Diagnostic Signal Acceptance Criteria

1H NMR (CDCl3)

Triplet at

ppm (

)

Integral ratio 2:1 vs aromatic

protons.

19F NMR

Singlet at

to

ppm

Single peak (absence

indicates defluorination).

HPLC Purity UV at 254 nm > 97.0% Area

Water Content Karl Fischer (KF)
< 0.5% (Critical for

mesylation).

Safety & Handling
Hazard Class: Irritant (Skin/Eye).

Specific Risk: Halogenated alcohols can be absorbed through the skin. Wear nitrile gloves

and long sleeves.

Incompatibility: Avoid strong oxidizing agents (converts to phenylacetic acid) and strong

Lewis acids (can cleave the C-F bond under extreme conditions).

Storage: Store at 2–8°C under Argon. Hygroscopic—keep tightly sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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